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  • Product: 3-Hexynoic acid
  • CAS: 17814-72-1

Core Science & Biosynthesis

Foundational

Discovery and history of alkyne carboxylic acids

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Alkyne Carboxylic Acids Abstract Alkyne carboxylic acids represent a unique and powerful class of bifunctional molecules that have been instrume...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Alkyne Carboxylic Acids

Abstract

Alkyne carboxylic acids represent a unique and powerful class of bifunctional molecules that have been instrumental in the evolution of organic chemistry. Characterized by the presence of both a carboxyl group and a carbon-carbon triple bond, these compounds exhibit a rich reactivity profile that makes them invaluable building blocks in synthesis, pharmaceuticals, and materials science. Their rigid, linear geometry and electron-deficient nature, conferred by the sp-hybridized carbons of the alkyne, are central to their utility. This guide provides a comprehensive overview of the discovery of alkyne carboxylic acids, tracing their history from the foundational work of 19th-century chemists to the development of modern, sophisticated synthetic methodologies. We will explore the causal logic behind key experimental protocols, from classic organometallic carboxylation to contemporary catalytic approaches. Furthermore, we will examine their pivotal role in modern applications, including enzyme inhibition, bioconjugation via click chemistry, and the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this essential compound class.

The Genesis of Alkyne Chemistry: 19th-Century Discoveries

The story of alkyne carboxylic acids begins in the mid-19th century, a period of foundational discovery in organic chemistry. The elucidation of molecular structures and the development of new synthetic reactions were paramount. The first members of this class were not synthesized directly but were revealed through the clever degradation and transformation of other organic molecules.

A pivotal moment came in 1869 when Adolf von Baeyer, a titan of organic chemistry, reported the synthesis of acetylenedicarboxylic acid. His approach was not a construction but a controlled degradation. By treating dibromosuccinic acid with alcoholic potash, he induced a double dehydrobromination, forcing the formation of the carbon-carbon triple bond. This discovery was crucial as it provided the first well-characterized example of a molecule containing the C≡C triple bond flanked by two carboxyl groups, establishing a gateway to simpler derivatives.

Shortly thereafter, in the same year, E. Bandrowski utilized Baeyer's discovery to synthesize the parent compound of the class: propiolic acid (prop-2-ynoic acid). The experimental logic was elegant in its simplicity: by heating an aqueous solution of acetylenedicarboxylic acid, he induced the loss of one molecule of carbon dioxide, a classic decarboxylation reaction.

G ADCA HOOC-C≡C-COOH Acetylenedicarboxylic Acid PropiolicAcid HC≡C-COOH Propiolic Acid ADCA->PropiolicAcid Heat (Δ) -CO₂ CO2 CO₂

Caption: Decarboxylation of acetylenedicarboxylic acid.

Contemporaneously, chemists developed an alternative route that built the alkyne moiety through elimination. The dehydrohalogenation of α,β-dibromopropionic acid with excess alcoholic potassium hydroxide served as another, albeit arduous, method to produce propiolic acid. This approach underscored the fundamental principles of elimination reactions in forming unsaturated bonds, a cornerstone of synthetic chemistry at the time.

These early methods, while groundbreaking, were often low-yielding and required harsh conditions. They reflected the nascent state of synthetic chemistry, where forcing reactions through brute-force conditions (strong bases, high heat) was common practice. The need for more controlled and versatile methods was apparent, setting the stage for the next great leap in synthetic technology.

The Organometallic Revolution: A Paradigm Shift in Synthesis

The turn of the 20th century witnessed a revolution in organic synthesis with the discovery of organometallic reagents. Victor Grignard's work on organomagnesium halides, for which he was awarded the Nobel Prize in Chemistry in 1912, provided chemists with a powerful tool for forming carbon-carbon bonds under relatively mild conditions. The application of this technology to the synthesis of alkyne carboxylic acids was a transformative development.

The core principle involves the deprotonation of a terminal alkyne using a Grignard reagent (e.g., ethylmagnesium bromide) to form a highly nucleophilic acetylide. This acetylide then readily attacks the electrophilic carbon of carbon dioxide (often added as dry ice) in a classic nucleophilic addition reaction. A final acidic workup protonates the resulting carboxylate to yield the desired alkyne carboxylic acid.

This method represented a significant advance for several reasons:

  • Versatility: It is a general method applicable to a wide range of terminal alkynes, allowing for the synthesis of diverse substituted alkyne carboxylic acids.

  • Efficiency: The reaction is typically high-yielding and proceeds under conditions that are far milder than 19th-century elimination reactions.

  • Directness: It provides a direct, one-pot conversion of an alkyne to its corresponding carboxylic acid, a marked improvement in synthetic economy.

G cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidic Workup R_C_CH R-C≡C-H (Terminal Alkyne) R_C_CMgBr R-C≡C-MgBr (Alkynyl Grignard) R_C_CH->R_C_CMgBr + EtMgBr EtMgBr CH₃CH₂-MgBr (Grignard Reagent) Ethane CH₃CH₃ (Ethane) Intermediate R-C≡C-COO⁻MgBr⁺ (Magnesium Carboxylate) R_C_CMgBr->Intermediate + CO₂ R_C_CMgBr->Intermediate CO2 O=C=O (Carbon Dioxide) FinalProduct R-C≡C-COOH (Alkyne Carboxylic Acid) Intermediate->FinalProduct + H₃O⁺ Intermediate->FinalProduct H3O H₃O⁺

Caption: Mechanism of Grignard-based alkyne carboxylation.

Field-Proven Experimental Protocol: Synthesis of Phenylpropiolic Acid

This protocol describes a self-validating system for synthesizing phenylpropiolic acid from phenylacetylene. Each step includes checks and expected observations.

  • Objective: To synthesize phenylpropiolic acid via the carboxylation of a Grignard reagent.

  • Reagents: Phenylacetylene, Magnesium turnings, Ethyl bromide, Diethyl ether (anhydrous), Dry Ice (CO₂), Hydrochloric acid (6M).

  • Methodology:

    • Grignard Reagent Preparation:

      • To a flame-dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.4 g, 0.1 mol).

      • Add 50 mL of anhydrous diethyl ether.

      • In the dropping funnel, add a solution of ethyl bromide (10.9 g, 0.1 mol) in 25 mL of anhydrous diethyl ether.

      • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate (cloudiness, bubbling). If not, gently warm the flask.

      • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 30 minutes until most of the magnesium is consumed. Self-Validation: The formation of the cloudy, grey Grignard reagent is a visual confirmation of success.

    • Acetylide Formation:

      • Cool the Grignard solution in an ice bath.

      • Add a solution of phenylacetylene (10.2 g, 0.1 mol) in 20 mL of anhydrous diethyl ether dropwise. Vigorous bubbling (ethane evolution) will occur.

      • After addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Self-Validation: The cessation of gas evolution indicates the complete formation of the phenylacetylide.

    • Carboxylation:

      • Crush a large excess of dry ice (~50 g) and place it in a separate beaker.

      • Slowly pour the acetylide solution onto the crushed dry ice with vigorous stirring. The mixture will solidify.

      • Allow the mixture to stand until the excess dry ice has sublimated.

    • Workup and Isolation:

      • Slowly add 100 mL of 6M HCl to the reaction mixture. Two layers will form.

      • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

      • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

      • Filter and remove the solvent under reduced pressure to yield the crude product.

      • Recrystallize from a suitable solvent (e.g., heptane/ethyl acetate) to obtain pure phenylpropiolic acid as a white solid. Self-Validation: The product's melting point and spectroscopic data should match literature values.

Modern Synthetic Advances and Core Applications

While the Grignard reaction remains a workhorse, modern research demands milder conditions and greater functional group tolerance. This has driven the development of catalytic methods for the carboxylation of terminal alkynes. These reactions often employ transition metals like copper, silver, or rhodium, which can facilitate the reaction with gaseous CO₂ under much lower pressures and temperatures, avoiding the need for strongly basic organometallic reagents.

G cluster_routes Synthetic Routes to Alkyne Carboxylic Acids cluster_product Target Molecule Early 19th Century Methods Dehydro Dehydrohalogenation Early->Dehydro Decarb Decarboxylation Early->Decarb Grignard Organometallic (Grignard) Carbox Direct Carboxylation (R-C≡C-H + CO₂) Grignard->Carbox Modern Modern Catalytic Modern->Carbox Product R-C≡C-COOH Dehydro->Product Decarb->Product Carbox->Product

Caption: Evolution of synthetic routes to alkyne carboxylic acids.

The true value of these molecules, however, lies in their application. Their rigid structure and unique electronic properties make them exceptional tools for medicinal chemists and chemical biologists.

Application in Bioconjugation: The Power of Click Chemistry

Alkyne carboxylic acids are frequently used in bioconjugation, the process of linking molecules to biological targets like proteins or nucleic acids. They are key players in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."

The workflow is as follows:

  • Functionalization: The alkyne carboxylic acid is activated (e.g., as an NHS ester) and reacted with a biomolecule (e.g., a protein), forming a stable amide bond with a lysine residue. This tags the protein with an alkyne handle.

  • Conjugation: A separate molecule of interest (e.g., a fluorescent dye, a drug) is functionalized with an azide group.

  • Click Reaction: The alkyne-tagged protein and the azide-functionalized molecule are mixed in the presence of a copper(I) catalyst, which mediates the rapid and highly specific formation of a stable triazole ring, covalently linking the two components.

G cluster_protein_prep 1. Biomolecule Tagging cluster_probe_prep 2. Probe Preparation cluster_click 3. Click Conjugation Protein Protein (with -NH₂) TaggedProtein Alkyne-Tagged Protein Protein->TaggedProtein + AlkyneAcid Activated Alkyne Carboxylic Acid AlkyneAcid->TaggedProtein Conjugate Final Bioconjugate TaggedProtein->Conjugate Cu(I) Catalyst Probe Molecule of Interest (e.g., Fluorescent Dye) AzideProbe Azide-Functionalized Probe Probe->AzideProbe Add Azide Group AzideProbe->Conjugate

Protocols & Analytical Methods

Method

Application Note: Selective Reduction of the Alkyne in 3-Hexynoic Acid

Introduction The selective reduction of alkynes is a cornerstone of modern organic synthesis, enabling precise control over the geometry of the resulting alkene or the formation of a fully saturated alkane. 3-Hexynoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of alkynes is a cornerstone of modern organic synthesis, enabling precise control over the geometry of the resulting alkene or the formation of a fully saturated alkane. 3-Hexynoic acid presents a particularly interesting substrate due to the presence of two reducible functional groups: an internal alkyne and a carboxylic acid. This application note provides a detailed guide to the methodologies for the stereoselective reduction of the alkyne in 3-Hexynoic acid, yielding either the cis-alkene, trans-alkene, or the fully saturated alkane, while preserving the carboxylic acid moiety. Understanding the nuances of these transformations is critical for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, where stereochemistry dictates biological activity.

Chemoselectivity: The Challenge of the Carboxylic Acid

The primary challenge in the reduction of 3-Hexynoic acid is achieving chemoselectivity. The carboxylic acid group is susceptible to reduction under certain conditions, typically with powerful reducing agents like lithium aluminum hydride. Therefore, the choice of reagents and reaction conditions is paramount to ensure that only the alkyne is transformed. The protocols detailed herein are optimized for high chemoselectivity, targeting the carbon-carbon triple bond while leaving the carboxylic acid intact.

Method 1: Syn-Reduction to (Z)-3-Hexenoic Acid (cis-Alkene)

The most common method for the stereoselective synthesis of cis-alkenes from alkynes is through catalytic hydrogenation using a "poisoned" catalyst. Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead acetate and quinoline, is the classic reagent for this transformation. The poisoning deactivates the most active sites on the palladium surface, preventing over-reduction of the initially formed cis-alkene to the alkane.

Mechanism of Lindlar's Catalyst Reduction

The reaction proceeds via the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface. The alkyne coordinates to the palladium surface, and then two hydrogen atoms are delivered to the same face of the triple bond, resulting in the exclusive formation of the cis-alkene.

G cluster_0 Catalyst Surface (Pd) Alkyne 3-Hexynoic Acid (Alkyne) Adsorbed_Alkyne Adsorbed Alkyne Alkyne->Adsorbed_Alkyne Adsorption Alkene_Complex Alkene-Catalyst Complex Adsorbed_Alkyne->Alkene_Complex Syn-Addition of H H2 H₂ Adsorbed_H 2 x H (adsorbed) H2->Adsorbed_H Dissociative Adsorption Adsorbed_H->Alkene_Complex Alkene (Z)-3-Hexenoic Acid (cis-Alkene) Alkene_Complex->Alkene Desorption G Alkyne 3-Hexynoic Acid (Alkyne) Radical_Anion Radical Anion Intermediate Alkyne->Radical_Anion + e⁻ Vinyl_Radical Vinyl Radical Radical_Anion->Vinyl_Radical + H⁺ Vinyl_Anion Vinyl Anion Vinyl_Radical->Vinyl_Anion + e⁻ Alkene (E)-3-Hexenoic Acid (trans-Alkene) Vinyl_Anion->Alkene + H⁺ Na Na e_minus e⁻ (solvated) Na->e_minus e_minus->Vinyl_Anion NH3 NH₃ or ROH (Proton Source) NH3->Vinyl_Radical NH3->Alkene

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-Hexynoic acid synthesis

Initiating Information Gathering I've initiated comprehensive Google searches for 3-Hexynoic acid synthesis routes, focusing on reaction conditions, catalysts, and yields. I'm prioritizing diverse methods and comparing s...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

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Analyzing Synthesis Methods

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Exploring Hexynoic Acid Synthesis

I've made initial headway, discovering foundational information on hexynoic acid synthesis, though specifics for 3-hexynoic acid remain elusive. General methods for alkynoic acid synthesis have been found, providing a starting point for exploration.

Refining Synthesis Protocols

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Refining The Search

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Optimization

Stability of 3-Hexynoic acid in different solvents

Welcome to the . This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers, chemists, and drug development professionals working with 3-hexynoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the . This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers, chemists, and drug development professionals working with 3-hexynoic acid. Our goal is to empower you with the knowledge to ensure the stability and integrity of your compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 3-hexynoic acid in solution?

The stability of 3-hexynoic acid, like many functionalized alkynes, is not absolute and is influenced by a combination of chemical and environmental factors. Understanding these can prevent compound degradation and ensure experimental reproducibility.

  • pH and Solvent Protic ity: The carboxylic acid moiety makes the molecule's environment a critical factor. In basic conditions (pH > pKa), the carboxylate anion is formed, which is generally stable. However, strong bases can also deprotonate the weakly acidic protons on the carbons adjacent to the alkyne, potentially leading to slow isomerization. Protic solvents, especially nucleophilic ones like water or methanol, can participate in acid-catalyzed hydration of the alkyne triple bond, particularly at elevated temperatures.

  • Presence of Transition Metals: Trace amounts of transition metal impurities (e.g., copper, palladium, silver, iron) can catalyze a variety of unwanted side reactions. These include isomerization of the internal alkyne to a terminal alkyne or a conjugated diene, oligomerization, or polymerization. It is crucial to use high-purity, metal-free solvents and reagents.

  • Temperature: Elevated temperatures accelerate degradation pathways. For internal alkynes, heat can promote isomerization to more thermodynamically stable conjugated systems (e.g., 2,4-hexadienoic acid). Long-term storage should always be at recommended low temperatures.

  • Light and Atmosphere: While 3-hexynoic acid is not exceptionally light-sensitive, prolonged exposure to high-energy UV light can potentially initiate radical reactions. For long-term storage, it is best practice to store it in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: I'm observing an unexpected peak in my HPLC/NMR after incubating my reaction. What could be the cause?

Observing unexpected peaks often points to compound degradation or isomerization. For 3-hexynoic acid, the most common culprits are isomerization and hydration, especially if reaction conditions are not strictly controlled.

  • Isomerization: The triple bond in 3-hexynoic acid can migrate. Under basic conditions or in the presence of metal catalysts, it can isomerize to the more thermodynamically stable conjugated 2-hexynoic acid or 2,4-hexadienoic acid. This is a frequent issue when using incompatible bases or reagents.

  • Hydration: In the presence of acid and water, the alkyne can undergo hydration to form a ketone (3-oxohexanoic acid). This is often catalyzed by strong acids or certain metal salts.

Below is a diagram illustrating potential degradation pathways.

DegradationPathways cluster_main Potential Degradation of 3-Hexynoic Acid A 3-Hexynoic Acid B 2,4-Hexadienoic Acid (Conjugated Diene) A->B Isomerization (Base/Heat/Metal) C 2-Hexynoic Acid (Conjugated Alkyne) A->C Isomerization (Base/Metal) D 3-Oxohexanoic Acid (Ketone) A->D Hydration (H+/H2O)

Caption: Potential degradation pathways for 3-hexynoic acid.

Q3: Which solvents are recommended for storing and using 3-hexynoic acid?

Solvent choice is critical. The ideal solvent should be inert to both the alkyne and carboxylic acid functionalities, aprotic, and free from contaminants.

Solvent CategoryExamplesRationale & Considerations
Highly Recommended Aprotic, non-polar/polar ethers & estersTHF, Dioxane, Ethyl Acetate, Acetonitrile (MeCN)
Aprotic hydrocarbonsToluene, Heptane
Use with Caution Protic, non-nucleophilic solventstert-Butanol
Halogenated solventsDichloromethane (DCM), Chloroform
Not Recommended Protic, nucleophilic solventsMethanol, Ethanol, Water
Reactive solventsDimethyl Sulfoxide (DMSO)
Q4: How can I experimentally determine the stability of 3-hexynoic acid in my specific solvent system?

A self-validating stability study is essential when introducing this compound into a new experimental system. The goal is to monitor the concentration of the parent compound over time under your specific conditions (e.g., temperature, presence of other reagents). A High-Performance Liquid Chromatography (HPLC) based assay is the gold standard for this.

Below is a workflow for a typical stability assessment.

StabilityWorkflow prep Step 1: Preparation Prepare stock solution of 3-Hexynoic Acid in chosen solvent. Prepare test samples by diluting stock into experimental buffer/solvent. Prepare T0 (Time Zero) sample immediately. incubate Step 2: Incubation Incubate test samples under experimental conditions (e.g., 37°C). Keep control samples at a stable, low temperature (e.g., 4°C). prep->incubate Start Experiment sample Step 3: Sampling Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench any reaction if necessary (e.g., by acidification/basification or freezing). incubate->sample During Incubation analyze Step 4: Analysis Analyze all samples (T0, controls, time points) by a validated HPLC method. Use a C18 column with a mobile phase like Acetonitrile/Water + 0.1% Formic Acid. sample->analyze Post-Sampling data Step 5: Data Interpretation Calculate the percentage of 3-Hexynoic Acid remaining at each time point relative to T0. Plot % Remaining vs. Time to determine degradation rate. analyze->data Final Step

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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